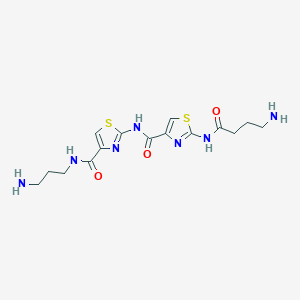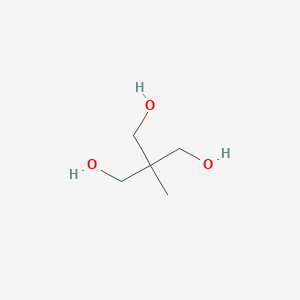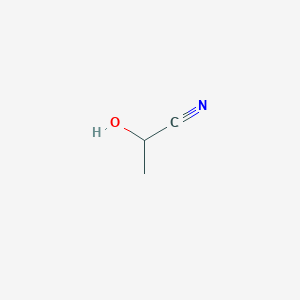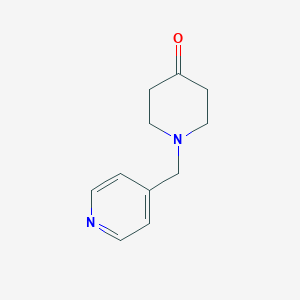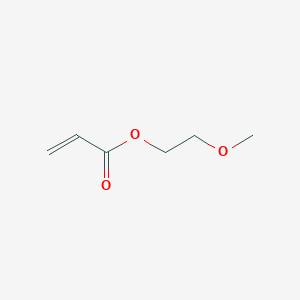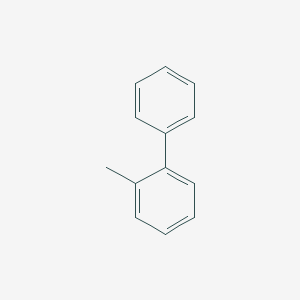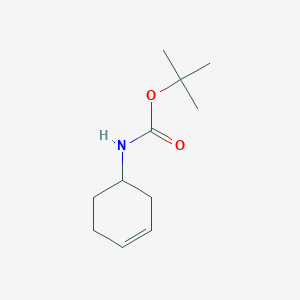
tert-Butyl cyclohex-3-en-1-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of “tert-Butyl cyclohex-3-en-1-ylcarbamate” involves a Curtius Rearrangement . The process starts with 305 g of cyclohex-3-ene-1 ®-carboxylic acid and 10 volumes of toluene charged to a flask at 20-25 C. The mixture is stirred and then 1.1 equivalents of (C2H5)3N are added dropwise over 15 min. The mixture is stirred for a further 20 min. Then, 1.05 equivalents of DPPA are added dropwise over approximately 20 min and the temperature is raised to 95 C with vigorous gas evolution .Molecular Structure Analysis
The molecular structure of “tert-Butyl cyclohex-3-en-1-ylcarbamate” is represented by the InChI code: 1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3, (H,12,13)/t9-/m0/s1 .Aplicaciones Científicas De Investigación
Synthesis and Manufacturing Processes
- Process Development and Pilot-Plant Synthesis : The synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate derivatives, such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is pivotal in the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis approach starting from readily available materials is described, utilizing a one-pot, two-step telescoped sequence, yielding the product with high purity (Li et al., 2012).
Chemical Reactions and Mechanisms
Catalysis and Reaction Pathways : The gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives, including tert-butyl cyclohex-3-en-1-ylcarbamate, can lead to densely functionalized cyclohexene derivatives. This process is highly diastereoselective, demonstrating the compound's role in creating complex molecular structures (Lim et al., 2007).
Diels-Alder Reactions : tert-Butyl cyclohex-3-en-1-ylcarbamate derivatives are involved in Diels-Alder reactions, a key step in synthesizing various complex organic compounds. These reactions exhibit significant versatility in the formation of diverse molecular architectures (Padwa et al., 2003).
Analytical and Structural Studies
- NMR Spectroscopy in Structural Analysis : The characterization of tert-butyl cyclohex-3-en-1-ylcarbamate derivatives using 2D heteronuclear NMR experiments provides insights into their molecular structure, essential for understanding their chemical behavior and potential applications (Aouine et al., 2016).
Applications in Molecular Synthesis
Building Blocks for Pharmacological Compounds : tert-Butyl cyclohex-3-en-1-ylcarbamate derivatives act as key intermediates in synthesizing various pharmacologically relevant compounds, including factor Xa inhibitors. Their stereoselective synthesis is crucial for developing medications with precise therapeutic actions (Wang et al., 2017).
Materials Science and Sensory Materials : Derivatives of tert-butyl cyclohex-3-en-1-ylcarbamate have been used to create strong blue emissive nanofibers, demonstrating their utility in developing materials for detecting volatile acid vapors. This application highlights their role in creating advanced sensory materials (Sun et al., 2015).
Safety and Hazards
The safety information for “tert-Butyl cyclohex-3-en-1-ylcarbamate” indicates that it should be handled with care. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The compound is a boc-protected amine , which suggests that it may be used in the synthesis of more complex molecules, where the Boc group serves as a protective group for the amine functionality .
Mode of Action
The Boc group in “4-(Boc-amino)cyclohexene” serves as a protective group for the amine functionality . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This property is often utilized in the synthesis of complex organic molecules, where the amine group needs to be protected from reacting until a later stage in the synthesis .
Biochemical Pathways
Instead, it is used as a building block in the synthesis of more complex molecules that may have biological activity .
Pharmacokinetics
As a boc-protected amine, it is likely that the compound has low bioavailability due to the presence of the boc group, which is typically used to protect the amine functionality from reacting in biological systems .
Result of Action
The primary result of the action of “4-(Boc-amino)cyclohexene” is the protection of the amine functionality, allowing it to be used in the synthesis of more complex molecules . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Action Environment
The action of “4-(Boc-amino)cyclohexene” is typically carried out in a laboratory setting, under controlled conditions. The stability of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. For instance, the Boc group can be removed under acidic conditions .
Propiedades
IUPAC Name |
tert-butyl N-cyclohex-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIWNJTHWLIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453836 | |
| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyclohex-3-en-1-ylcarbamate | |
CAS RN |
135262-85-0 | |
| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl cyclohex-3-enylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


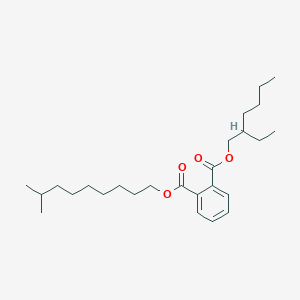


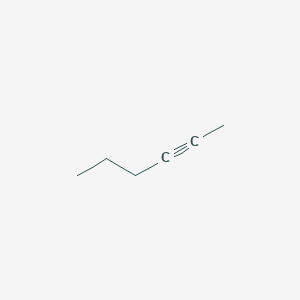
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)


